An In-depth Technical Guide to 2-Phenylnicotinonitrile: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Phenylnicotinonitrile: Structure, Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-phenylnicotinonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. We will delve into its core chemical structure, physicochemical and spectroscopic properties, synthetic methodologies, reactivity, and key applications, grounding our discussion in established scientific principles and peer-reviewed literature.
Core Molecular Architecture and Physicochemical Profile
2-Phenylnicotinonitrile, also known by its IUPAC name 2-phenylpyridine-3-carbonitrile, is an aromatic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a nitrile (-C≡N) group at the 3-position. This unique arrangement of functional groups imparts a distinct electronic profile and chemical reactivity to the molecule, making it a valuable building block in various synthetic endeavors.
Fundamental Chemical Identity
A clear definition of a chemical entity begins with its fundamental identifiers. The key properties of 2-phenylnicotinonitrile are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-Phenylpyridine-3-carbonitrile | N/A |
| CAS Number | 39065-49-1 | [1] |
| Molecular Formula | C₁₂H₈N₂ | [1] |
| Molecular Weight | 180.21 g/mol | [1] |
| Canonical SMILES | N#CC1=C(C2=CC=CC=C2)N=CC=C1 | [1] |
Structural Elucidation
The structural arrangement of 2-phenylnicotinonitrile dictates its physical and chemical behavior. The molecule consists of a planar pyridine ring and a phenyl ring. Due to steric hindrance between the ortho-hydrogen of the phenyl group and the nitrogen of the pyridine ring, the two rings are not coplanar.
Crystallographic studies of related nicotinonitrile derivatives show that the dihedral angle between the aromatic rings can range from approximately 6 to 44 degrees.[2] This non-planar conformation is a critical feature, influencing the molecule's packing in the solid state and its interaction with biological targets. The crystal structure is often stabilized by intermolecular interactions such as π–π stacking.[3][4][5]
Spectroscopic Profile
Spectroscopic techniques are essential for the structural confirmation and purity assessment of 2-phenylnicotinonitrile.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts will be influenced by the electronic effects of the nitrile group and the neighboring aromatic ring.
-
¹³C NMR : The carbon NMR spectrum will display signals for all 12 carbon atoms. The carbon of the nitrile group will appear in the characteristic downfield region (typically around 115-120 ppm).
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band is expected in the range of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[6] Bands in the 1600-1450 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the aromatic rings.
-
Mass Spectrometry (MS) : Mass spectrometric analysis will show a molecular ion peak (M+) at an m/z value corresponding to the molecular weight of the compound (180.21).[2] Characteristic fragmentation patterns may include the loss of the nitrile group.[2]
Synthesis and Chemical Reactivity
The synthesis of 2-phenylnicotinonitrile can be achieved through various organic reactions. Understanding its synthesis and reactivity is crucial for its application as a chemical intermediate.
Synthetic Methodologies
Several synthetic routes to 2-phenylnicotinonitrile and its derivatives have been reported, often involving cyclization or condensation reactions.[2] A common approach involves the reaction of a phenyl-substituted precursor with a suitable nicotinonitrile derivative.
Illustrative Experimental Protocol: Condensation Reaction
This protocol is a generalized representation and may require optimization based on specific substrates and laboratory conditions.
-
Reaction Setup : To a solution of a suitable isonicotinic acid derivative in an appropriate solvent (e.g., toluene), add phenylacetonitrile.
-
Catalyst Addition : Introduce an acid catalyst (e.g., p-toluenesulfonic acid) to the reaction mixture.
-
Reaction Execution : Heat the mixture to reflux, often with the removal of water using a Dean-Stark apparatus, to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction : Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure 2-phenylnicotinonitrile.
Chemical Reactivity
The chemical reactivity of 2-phenylnicotinonitrile is largely governed by its functional groups.
-
Nitrile Group : The electron-withdrawing nature of the cyano group makes it susceptible to nucleophilic attack. It can undergo hydrolysis to form the corresponding carboxylic acid (2-phenylnicotinic acid)[10] or be reduced to an amine.
-
Pyridine Ring : The nitrogen atom in the pyridine ring can be protonated or alkylated. The ring can also participate in nucleophilic aromatic substitution reactions, particularly if activated by other substituents.[11][12]
-
Phenyl Ring : The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups.
Applications in Scientific Research
The unique structural features of 2-phenylnicotinonitrile make it a versatile molecule in various fields of chemical research.
Medicinal Chemistry
2-Phenylnicotinonitrile serves as a valuable scaffold in drug discovery.[13] Its derivatives have been investigated for a range of pharmacological activities, including:
-
Anticancer Agents : The 2-phenylacrylonitrile scaffold, a related structure, has been explored for the development of tubulin inhibitors, which are a class of anticancer drugs.[14]
-
Antimicrobial and Antifungal Agents : Nicotinonitrile derivatives have shown promise as antimicrobial and antifungal compounds.[15]
-
Enzyme Inhibitors : The structural motif of 2-phenylnicotinonitrile can be incorporated into molecules designed to inhibit specific enzymes involved in disease pathways.
The ability to modify both the phenyl and pyridine rings allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates.
Organic Synthesis and Materials Science
Beyond its medicinal applications, 2-phenylnicotinonitrile is a useful intermediate in organic synthesis for the construction of more complex heterocyclic systems. Its unique electronic and photophysical properties also make it a candidate for investigation in the field of materials science, for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Safety and Handling
Proper handling of 2-phenylnicotinonitrile is essential in a laboratory setting. While specific toxicity data for this compound may be limited, it is prudent to handle it with the care afforded to other nitrile-containing aromatic compounds.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[16][17]
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes.[17][18]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.[17]
In case of exposure, seek immediate medical attention.[16]
Conclusion
2-Phenylnicotinonitrile is a multifaceted molecule with a rich chemical profile. Its distinct structure, characterized by the interplay of a phenyl group, a pyridine ring, and a nitrile function, provides a foundation for diverse chemical transformations and applications. From its role as a key building block in the synthesis of pharmacologically active compounds to its potential in materials science, 2-phenylnicotinonitrile continues to be a subject of interest for the scientific community. A thorough understanding of its properties, synthesis, and reactivity is paramount for harnessing its full potential in research and development.
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